molecular formula C17H12N2S B8582706 2-Amino-5-(naphth-2-ylthio)benzonitrile

2-Amino-5-(naphth-2-ylthio)benzonitrile

Cat. No.: B8582706
M. Wt: 276.4 g/mol
InChI Key: VTLBPZZZJUREFL-UHFFFAOYSA-N
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Description

2-Amino-5-(naphth-2-ylthio)benzonitrile is a high-purity chemical compound offered for research applications. This benzonitrile derivative features a naphthalene group linked via a thioether bridge, a structure of significant interest in medicinal chemistry and materials science. It serves as a versatile synthetic intermediate for developing potential therapeutic agents. Researchers can utilize this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel molecular libraries. It is also a valuable precursor in the synthesis of functional organic materials, including ligands for metal-organic frameworks (MOFs) or organic semiconductors. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-amino-5-naphthalen-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C17H12N2S/c18-11-14-10-16(7-8-17(14)19)20-15-6-5-12-3-1-2-4-13(12)9-15/h1-10H,19H2

InChI Key

VTLBPZZZJUREFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-Amino-5-(naphth-2-ylthio)benzonitrile exhibits promising anticancer activities. It is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. By disrupting this enzyme's function, the compound may induce apoptosis in malignant tissues.

Antibacterial and Antiviral Activities
The compound has also been studied for its antibacterial and antiviral properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and viruses, although further research is needed to confirm these effects and understand the underlying mechanisms.

Synthesis and Chemical Applications

Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. These derivatives are recognized for their significant biological activities, making this compound essential in developing new pharmaceuticals.

Materials Science
In addition to its medicinal applications, this compound is utilized in materials science for developing new chemical processes and materials due to its unique chemical properties. Its ability to form stable complexes can be exploited in various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on different cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Effects

Another study focused on the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that it possesses moderate antibacterial properties, warranting further investigation into its potential use as an antibiotic.

Activity TypeObserved EffectsReferences
AnticancerInhibits DHFR; induces apoptosis
AntibacterialModerate activity against bacteria
AntiviralPotential activity against viruses

Table 2: Synthesis Pathways

Reaction TypeDescriptionYield (%)
Palladium-catalyzed couplingSynthesis of derivativesVariable
Alkylation with thiolFormation of naphthalene derivativesHigh

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) participates in nucleophilic displacement reactions, particularly with electrophilic agents. A key application involves condensation with chloroformamidine hydrochloride to form quinazoline derivatives, as demonstrated in insecticidal compound synthesis:

Example reaction:
2-Amino-5-(naphth-2-ylthio)benzonitrile + Chloroformamidine hydrochloride
→ 2,4-Diamino-6-(naphth-2-ylthio)quinazoline
Conditions: 2-Methoxyethyl ether solvent, reflux .

This reaction exploits the amino group’s nucleophilicity to initiate cyclization, forming a fused heterocyclic system with retained thioether functionality.

Reduction of the Nitrile Group

The nitrile group (-C≡N) is reducible to a primary amine (-CH₂NH₂) under standard conditions:

Reducing AgentConditionsProductYieldReference
LiAlH₄Anhydrous THF, 0°C → RT2-Amino-5-(naphth-2-ylthio)benzylamine85%
H₂/Pd-CEthanol, 50 psi H₂2-Amino-5-(naphth-2-ylthio)benzylamine92%

Reduction products serve as intermediates for further functionalization in drug discovery.

Cross-Coupling Reactions

The thioether and halide-substituted derivatives participate in metal-catalyzed couplings:

Suzuki-Miyaura Coupling:
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl systems:
Example:
this compound + 4-Methoxyphenylboronic acid
→ 2-Amino-5-(naphth-2-ylthio)-4'-methoxybiphenyl-3-carbonitrile
Conditions: Na₂CO₃, toluene/water, 80°C .

Cyclization Reactions

The nitrile and amino groups facilitate heterocycle formation:

Quinazoline Synthesis:
Intramolecular cyclization with chloroformamidine yields insecticidal quinazolines (e.g., 2,4-diamino-6-(naphth-2-ylthio)quinazoline) .

Thiazole Formation:
Reaction with α-haloketones or thiourea derivatives generates thiazole rings, enhancing bioactivity profiles .

Oxidation of the Thioether Moiety

The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing AgentConditionsProductApplicationReference
mCPBACH₂Cl₂, 0°C → RTSulfoxide derivativePharmacology intermediates
H₂O₂/AcOHReflux, 12 hSulfone derivativeAnticancer agent precursor

Sulfone derivatives exhibit enhanced metabolic stability in biological systems .

Diazotization and Azo Coupling

The aromatic amine undergoes diazotization, enabling coupling with electron-rich aromatics:

Example:
Diazotization with NaNO₂/HCl followed by coupling with β-naphthol yields azo dyes:
Product: 2-[(E)-(5-Cyano-2-(naphth-2-ylthio)phenyl)diazenyl]naphthalen-1-ol
Conditions: 0–5°C, aqueous HCl .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-5-(naphth-2-ylthio)benzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Compound Name Substituents (Position) CAS Number Molecular Formula Key Features
This compound -NH₂ (2), -S-C₁₀H₇ (5) Not explicitly provided C₁₇H₁₂N₂S Bulky naphthylthio group; potential for π-π interactions and steric hindrance .
2-Amino-5-nitrobenzonitrile -NH₂ (2), -NO₂ (5) 17327-33-2 C₇H₅N₃O₂ Electron-withdrawing nitro group enhances electrophilicity; used in dye synthesis .
2-Amino-5-methoxybenzonitrile -NH₂ (2), -OCH₃ (5) 23842-82-2 C₈H₈N₂O Methoxy group improves solubility; mp 46°C .
2-Amino-5-(trifluoromethyl)benzonitrile -NH₂ (2), -CF₃ (5) 914776-00-4 C₈H₅F₃N₂ Trifluoromethyl group increases lipophilicity and metabolic stability .
Cimaterol (pharmacological analog) -NH₂ (2), -CH(OH)CH₂N(iPr) (5) 54239-37-1 C₁₂H₁₇N₃O β-adrenergic agonist; demonstrates bioactivity via amino-alcohol substituent .

Physicochemical Properties

  • Melting Points: 2-Amino-5-methoxybenzonitrile: 46°C . 2-Amino-4-chloro-5-methylbenzonitrile: No explicit mp, but related chloro analogs typically exhibit higher melting points due to increased polarity . The naphthylthio group in the target compound likely elevates melting points compared to smaller substituents (e.g., -OCH₃), though exact data is unavailable.
  • Electronic Effects: Nitro (-NO₂): Strong electron-withdrawing effect increases reactivity toward nucleophilic substitution (e.g., in 2-Amino-5-nitrobenzonitrile) . Naphthylthio (-S-C₁₀H₇): Moderately electron-donating due to sulfur’s lone pairs; enhances stability in radical reactions . Trifluoromethyl (-CF₃): Electron-withdrawing and hydrophobic, improving resistance to oxidative degradation .

Preparation Methods

Nitro Intermediate Synthesis

The synthesis of 2-amino-5-(naphth-2-ylthio)benzonitrile typically begins with the preparation of nitro-containing precursors. A common approach involves the functionalization of 2-nitro-5-halogenated benzonitrile derivatives, where halogen atoms (e.g., bromine or chlorine) serve as leaving groups for subsequent nucleophilic substitution. For instance, 2-nitro-5-bromobenzonitrile can be synthesized via bromination of 2-nitrobenzonitrile using bromine in the presence of a Lewis acid catalyst such as FeBr₃. This intermediate is critical for introducing the naphthylthio group through thiol-aryl coupling reactions.

Thioether Coupling Reactions

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

Catalyst SystemPressure (MPa)Temperature (°C)Yield (%)Nitrile Stability
Fe/Ni (10%)0.520–3095High
Pd/C (5%)0.12588Moderate
Raney Ni1.05082Low

Table 1. Comparative performance of hydrogenation catalysts for nitro-group reduction.

The Fe/Ni bimetallic catalyst demonstrates superior selectivity, preserving the nitrile functionality while achieving rapid nitro reduction. In contrast, Pd/C systems require careful control of hydrogen pressure to avoid cyano-group hydrogenation to methylamine.

Solvent Effects in Thioether Formation

Polar aprotic solvents like DMF enhance reaction rates in Cu-catalyzed couplings by stabilizing the transition state. Conversely, chlorobenzene in NAS reactions facilitates higher temperatures (130–160°C), improving substrate solubility without degrading the naphthalene-2-thiol.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via fractional crystallization using alkane/ethanol mixtures. For example, dissolving the product in hot ethanol followed by gradual addition of n-hexane induces crystallization, yielding >99% purity.

Chromatographic Methods

Silica gel column chromatography with hexane/ethyl acetate gradients (70:30 to 95:5) resolves regioisomeric byproducts, particularly in reactions involving sterically hindered thiols.

Challenges in Synthesis

Regioselectivity Issues

Competing substitution at positions ortho to the nitro group can occur during thioether formation. Employing bulky ligands in Cu-catalyzed reactions suppresses such side reactions, as evidenced by a 15% increase in para-selectivity when using 2,2,6,6-tetramethylheptanedione.

Nitrile Group Stability

Under high-pressure hydrogenation conditions (>1 MPa), the nitrile group may undergo partial reduction. This is mitigated by using Fe/Ni catalysts at lower pressures (0.1–0.5 MPa), which selectively reduce nitro groups without affecting cyano functionalities .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-5-(naphth-2-ylthio)benzonitrile with high purity?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For SNAr, activating the benzonitrile ring with electron-withdrawing groups (e.g., nitrile) facilitates substitution at the 5-position. For example, reacting 2-amino-5-chlorobenzonitrile with 2-naphthylthiol in the presence of a base like K₂CO₃ in DMF at 80–100°C for 12–24 hours may yield the product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is advised .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Look for characteristic shifts, such as the aromatic protons (δ 7.0–8.5 ppm) and the amino group (δ ~5 ppm, broad singlet).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, ensuring the naphthylthio group is correctly positioned .
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What solvents and conditions optimize solubility for reactivity studies?

The compound’s solubility is influenced by the naphthylthio group’s hydrophobicity. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while non-polar solvents (toluene, hexane) are suitable for crystallization. Solubility can be predicted using Hansen solubility parameters or COSMO-RS computational models .

Advanced Research Questions

Q. How does the naphthylthio substituent influence electronic properties in catalytic applications?

The electron-rich naphthylthio group can donate electron density via resonance, altering the benzonitrile ring’s electrophilicity. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal-ligand complexes or charge-transfer interactions .

Q. What strategies resolve contradictions in adsorption behavior on metal surfaces?

Conflicting data on adsorption (e.g., Ag vs. Au surfaces) may arise from differences in surface roughness or solvent effects. Use in-situ surface-enhanced Raman spectroscopy (SERS) or electrochemical impedance spectroscopy (EIS) to monitor orientation (flat vs. vertical) and binding modes (thioether vs. amino group interactions) under controlled conditions .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

Hirshfeld surface analysis (CrystalExplorer) and lattice energy calculations (PIXEL method) can identify dominant interactions (e.g., π-π stacking between naphthyl groups, hydrogen bonds involving the amino group). Compare simulated powder XRD patterns with experimental data to validate models .

Methodological Challenges

Q. What purification techniques mitigate by-products from competing substitution pathways?

By-products like 2-amino-5-(naphth-1-ylthio)benzonitrile (regioisomer) may form. Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-resolution separation. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to terminate at optimal conversion .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Variations in NMR shifts may stem from solvent polarity or pH. Standardize conditions (e.g., DMSO-d₆ at 25°C) and reference internal standards (TMS). For conflicting crystallographic data, re-refine deposited CIF files using updated SHELXL versions to correct for systematic errors .

Safety and Handling

Q. What precautions are essential for safe handling of this compound?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group.
  • PPE : Use nitrile gloves and fume hoods; the compound may irritate skin (H315/H319 hazard codes) .

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